molecular formula C3H6ClF B1611331 2-Chloro-2-fluoropropane CAS No. 420-44-0

2-Chloro-2-fluoropropane

Cat. No.: B1611331
CAS No.: 420-44-0
M. Wt: 96.53 g/mol
InChI Key: MFDRISGAWJUQIQ-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoropropane is an organic compound with the molecular formula C₃H₆ClF. It is a member of the haloalkanes, which are alkanes where one or more hydrogen atoms have been replaced by halogen atoms. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the same carbon atom, making it a unique and interesting subject for chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-fluoropropane typically involves the halogenation of propane derivatives. One common method is the reaction of 2-propanol with hydrochloric acid and hydrofluoric acid under controlled conditions. The reaction proceeds as follows: [ \text{CH}_3\text{CH(OH)CH}_3 + \text{HCl} + \text{HF} \rightarrow \text{CH}_3\text{C(Cl)(F)CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-fluoropropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Elimination: Potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Formation of 2-fluoropropanol or 2-chloropropanol.

    Elimination: Formation of propene.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of propane derivatives

Scientific Research Applications

2-Chloro-2-fluoropropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its effects on biological systems, particularly in understanding the interactions of halogenated compounds with enzymes and proteins.

    Medicine: Investigated for potential use in pharmaceuticals, especially in the development of new drugs with halogenated functional groups.

    Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoropropane involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of both chlorine and fluorine atoms makes it a versatile compound that can participate in various reaction pathways. The molecular targets include carbon atoms in organic molecules, where it can act as a leaving group or a substituent, influencing the reactivity and stability of the compounds it interacts with .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylpropane: Similar in structure but with a methyl group instead of a fluorine atom.

    2-Fluoro-2-methylpropane: Similar in structure but with a methyl group instead of a chlorine atom.

    1-Chloro-2-fluoropropane: Similar but with the halogen atoms on different carbon atoms.

Uniqueness

2-Chloro-2-fluoropropane is unique due to the simultaneous presence of both chlorine and fluorine atoms on the same carbon atom. This dual halogenation imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-chloro-2-fluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClF/c1-3(2,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDRISGAWJUQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576896
Record name 2-Chloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420-44-0
Record name Propane, 2-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-fluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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